
5-Fluoro-6-methylnicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylnicotinic acid typically involves the fluorination and methylation of nicotinic acid derivatives. One common method involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . Another approach includes the use of alcohol solvents and pH regulation to achieve the desired product .
Industrial Production Methods
Industrially, nicotinic acid derivatives, including this compound, are produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This process, however, generates nitrous oxide as a by-product, which poses environmental challenges due to its strong greenhouse effect .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The fluorine and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various reducing agents for reduction reactions. Substitution reactions often require catalysts and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
5-Fluoro-6-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the pyridine ring influence its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methylnicotinic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
5-Fluoronicotinic acid: Lacks the methyl group, which affects its biological activity and applications.
Nicotinic acid: The parent compound, which lacks both the fluorine and methyl groups, making it less specialized for certain applications.
Uniqueness
5-Fluoro-6-methylnicotinic acid is unique due to the presence of both fluorine and methyl groups on the pyridine ring. This combination enhances its chemical stability, reactivity, and potential for various scientific and industrial applications.
Biological Activity
5-Fluoro-6-methylnicotinic acid (5F6MNA) is a fluorinated derivative of nicotinic acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring. This unique structure enhances its binding affinity to various biological targets, influencing its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C7H6FNO2 |
Molecular Weight | 155.13 g/mol |
Melting Point | 131-135 °C |
Solubility | Soluble in methanol |
The biological activity of 5F6MNA is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom can enhance the compound's binding affinity, while the methyl group affects its metabolic stability and solubility. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : 5F6MNA exhibits inhibitory effects on certain enzymes involved in metabolic processes.
- Receptor Interaction : The compound may act on nicotinic acetylcholine receptors, influencing neurotransmission.
Antimicrobial Activity
Research indicates that 5F6MNA possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus : Inhibition concentration (IC50) values suggest potent activity against this pathogen.
- Escherichia coli : Similar inhibitory effects have been observed, indicating broad-spectrum antimicrobial potential.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies show that 5F6MNA can induce apoptosis in cancer cell lines, such as L1210 leukemia cells, through mechanisms involving:
- Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation : Elevated ROS levels contribute to the cytotoxic effects observed in cancer cells.
Case Studies and Research Findings
- Antimicrobial Study :
- Anticancer Research :
-
Mechanistic Insights :
- Research published in Medicinal Chemistry indicated that the mechanism of action involves both direct inhibition of target enzymes and modulation of signaling pathways related to cell survival and proliferation .
Properties
IUPAC Name |
5-fluoro-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUUSBGSVWDAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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